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Compound of Interest

Compound Name:
4-Chlorophenylalaninol

Hydrochloride

CAS No.: 1379971-06-8

Cat. No.: B1455326 Get Quote

Executive Summary
4-Chlorophenylalaninol Hydrochloride (H-4-Cl-Phe-ol·HCl) is a high-value chiral building

block, distinguished by the presence of a para-chloro substituent on the aromatic ring. Unlike

its unsubstituted counterpart (phenylalaninol), the 4-chloro derivative offers unique electronic

and steric properties—specifically halogen bonding capability and enhanced metabolic stability

(blocking para-hydroxylation).

This guide outlines the critical workflows for transforming this precursor into two classes of

high-value intermediates:

Evans-type Chiral Auxiliaries: For asymmetric alkylation and aldol reactions.

Hydroxyethylamine Isosteres: The core scaffold of transition-state mimic protease inhibitors

(e.g., HIV, renin, and chemically-relevant targets).
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Property Specification Strategic Relevance

CAS 145003-20-7 (generic)

Structure
(S)-2-amino-3-(4-

chlorophenyl)propan-1-ol HCl

Chiral pool derivative (usually

from L-4-Cl-Phe).

Electronic Effect Electron-withdrawing (-I effect)

Increases acidity of NH

protons; alters pKa of resulting

isosteres.

Metabolic Stability Blocks CYP450 oxidation

Prevents rapid para-

hydroxylation, extending half-

life of peptidomimetics.

Solubility Soluble in water/MeOH (salt)

Must be free-based for organic

solvent compatibility (DCM,

THF).

Critical Workflow: The Divergent Pathway
The utility of 4-Chlorophenylalaninol relies on the efficient generation of the N-Protected Amino

Aldehyde, a divergent intermediate.
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Figure 1: Divergent synthetic pathway starting from 4-Chlorophenylalaninol Hydrochloride.
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Phase 1: Preparation of the "Divergent Intermediate" (N-
Boc-4-Cl-Phe-ol)
Objective: Neutralize the hydrochloride salt and install the Boc protecting group in a single

streamlined operation to prevent handling the hygroscopic free amine.

Reagents:

4-Chlorophenylalaninol[2]·HCl (10.0 mmol)

Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (22.0 mmol)

Dichloromethane (DCM) (anhydrous)

Protocol:

Suspension: Suspend 4-Chlorophenylalaninol·HCl (2.23 g, 10 mmol) in anhydrous DCM (50

mL) in a round-bottom flask under nitrogen.

Neutralization: Cool to 0°C. Add TEA (3.06 mL, 22 mmol) dropwise. The suspension will

clear as the free base is liberated and the amine salt dissolves.

Protection: Add Boc₂O (2.40 g, 11 mmol) dissolved in minimal DCM dropwise over 10

minutes.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

by TLC (SiO₂, 50% EtOAc/Hexanes; Stain: Ninhydrin).

Work-up: Wash the organic layer with 1M Citric Acid (2 x 30 mL) to remove excess base,

followed by Saturated NaHCO₃ (30 mL) and Brine (30 mL).

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Checkpoint: Product should be a white to off-white solid. Yield typically >90%.
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Phase 2: Oxidation to the Chiral Aldehyde (Parikh-
Doering)
Scientific Rationale: Swern oxidation is common but requires cryogenic conditions (-78°C). The

Parikh-Doering oxidation (SO₃·Pyridine) is selected here because it proceeds at 0°C–RT, is

scalable, and minimizes the risk of racemization at the alpha-carbon, which is critical for

maintaining stereochemical integrity.

Reagents:

N-Boc-4-Chlorophenylalaninol (from Phase 1)

Sulfur trioxide pyridine complex (SO₃·Py) (3.0 equiv)[1]

Dimethyl sulfoxide (DMSO) (anhydrous) / DCM (1:1 ratio)

Triethylamine (TEA) (5.0 equiv)

Protocol:

Dissolution: Dissolve N-Boc-4-chlorophenylalaninol (1.0 g) in a 1:1 mixture of dry DMSO and

DCM (10 mL total) under nitrogen. Cool to 0°C.[2][3]

Base Addition: Add TEA (5.0 equiv) followed by dropwise addition of a solution of SO₃·Py

(3.0 equiv) in DMSO (5 mL).

Oxidation: Stir at 0°C for 1 hour, then allow to warm to 10°C for 1 hour.

Caution: Do not allow to heat above RT to prevent racemization.

Quench: Pour the reaction mixture into ice-cold water (50 mL).

Extraction: Extract immediately with Et₂O or DCM (3 x 30 mL).

Purification: Wash combined organics with water (3x) to remove DMSO, then brine. Dry

(Na₂SO₄) and concentrate.
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Storage: The resulting aldehyde is unstable.[4] Use immediately for subsequent Wittig or

Grignard reactions.

Phase 3 (Application A): Synthesis of 4-(4-
Chlorobenzyl)-2-Oxazolidinone
Application: This auxiliary is a chlorinated variant of the Evans auxiliary. The chlorine atom

increases the bulk and lipophilicity, potentially altering selectivity in aldol reactions compared to

the standard benzyl auxiliary.
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Figure 2: Mechanistic pathway for oxazolidinone formation.

Protocol:

Setup: Dissolve 4-Chlorophenylalaninol (free base, 10 mmol) in dry THF (50 mL). Add KOH

(powdered, 25 mmol) or TEA.

Cyclization Agent: Cool to 0°C. Add Triphosgene (3.4 mmol, 0.34 equiv) or Diethyl Carbonate

(greener alternative, requires reflux with K₂CO₃).

Note: Triphosgene is faster but requires strict safety protocols (phosgene generation).

Reaction: Stir at RT for 3 hours.

Work-up: Quench with saturated NH₄Cl. Extract with EtOAc.[5]

Crystallization: Recrystallize from EtOAc/Hexanes to obtain high optical purity (>99% ee).
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Protection)
Incomplete neutralization of

HCl salt

Ensure pH > 9 during Boc

protection; use 2.2 eq of base.

Racemization (Aldehyde) Over-oxidation or high temp

Keep Parikh-Doering oxidation

strictly < 15°C. Avoid Swern if

temp control is poor.

Solubility Issues Hydrophobic Cl-group

Use THF or DMF/DCM

mixtures; pure MeOH may not

dissolve protected

intermediates well.

Hygroscopicity Nature of HCl salt
Store starting material in a

desiccator. Weigh quickly.
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Disclaimer: This protocol involves the use of hazardous chemicals (Triphosgene, DCM). All

procedures should be performed in a fume hood by trained personnel wearing appropriate

PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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